molecular formula C11H19NO3 B071747 N-Heptanoylhomoserine lactone CAS No. 177158-20-2

N-Heptanoylhomoserine lactone

Cat. No. B071747
CAS RN: 177158-20-2
M. Wt: 213.27 g/mol
InChI Key: FTMZLSDESAOPSZ-VIFPVBQESA-N
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Description

Synthesis Analysis

N-Heptanoylhomoserine lactone can be synthesized through the activity of LuxI-type enzymes, which catalyze the formation of acyl-homoserine lactones from S-adenosylmethionine and fatty acyl-acyl carrier protein substrates. This biosynthesis process is influenced by the availability of precursors and the specificity of the LuxI homologues, which can vary among bacterial species. In some bacteria, LuxI homologues can accept both hexanoyl- and heptanoyl-ACP as substrates, leading to the production of various acyl-homoserine lactones, including this compound (Pomini & Marsaioli, 2008).

Molecular Structure Analysis

The molecular structure of this compound includes a seven-carbon heptanoyl side chain and a homoserine lactone ring. This structure is pivotal for its biological activity, as variations in the acyl side chain length and modifications (e.g., hydroxylation, oxidation) can significantly impact its recognition and regulatory functions in quorum sensing mechanisms.

Chemical Reactions and Properties

This compound undergoes specific chemical reactions, including hydrolysis and oxidation, which can influence its stability and function. The molecule's lactone ring makes it susceptible to pH-dependent hydrolysis, leading to the opening of the ring and formation of the corresponding homoserine compound. Such reactions are crucial for the regulation of its levels in bacterial communities and can affect the signaling dynamics within biofilms (Yates et al., 2002).

Scientific Research Applications

Quorum Sensing and Antimicrobial Activity

  • N-Heptanoylhomoserine lactone (C7-HSL) is involved in quorum sensing, a chemical communication process used by Gram-negative bacteria. Pomini and Marsaioli (2008) discussed how (S)-N-Heptanoylhomoserine lactone is a signaling molecule in these bacterial communities. Their study also explored the antimicrobial activity of acylhomoserine lactones against Gram-positive bacteria, noting that this compound was less active than its 3-oxo derivatives (Pomini & Marsaioli, 2008).

Role in Bacterial Regulation and Interference

  • Horng et al. (2002) found that Serratia marcescens produces this compound (C7-HSL) among other AHLs, which are synthesized by the LuxI homologue SpnI and regulate various bacterial functions. Interestingly, their study highlighted that the LuxR family protein SpnR acts as a negative regulator in this context (Horng et al., 2002).

Degradation and Quorum Quenching

  • Rashid et al. (2011) examined the degradation of AHLs, including this compound, by bacterial strains obtained from potato roots. This study provides insights into the role of Chryseobacterium strains in AHL degradation, which is crucial for understanding quorum quenching mechanisms (Rashid et al., 2011).

Quorum Sensing and Plant-Microbe Interactions

  • Fray et al. (1999) explored the critical role of N-acylhomoserine lactones (AHLs) in plant-microbe interactions. Their study demonstrated that plants genetically modified to produce AHLs can influence bacterial behavior, offering novel strategies for disease control and manipulation of plant-microbe interactions (Fray et al., 1999).

Biocontrol and Environmental Impact

  • Uroz et al. (2003) investigated the use of bacteria that degrade AHLs, including this compound, for quenching quorum-sensing-regulated functions of plant-pathogenic bacteria. This research suggests the potential of targeting AHL signal molecules to control pathogens using natural bacterial isolates (Uroz et al., 2003).

Mechanism of Action

Target of Action

N-Heptanoyl-L-Homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . The primary targets of this compound are gram-negative bacteria such as Echerichia and Salmonella . These bacteria use AHLs to regulate gene expression in a process known as quorum sensing .

Mode of Action

The mode of action of C7-HSL involves its role as a small diffusible signaling molecule in quorum sensing . Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by the synthesis of diffusible AHL molecules .

Biochemical Pathways

In the context of biochemical pathways, C7-HSL plays a crucial role in cell-to-cell communication among bacteria . This intercellular communication has become a target for the development of new anti-virulence drugs , and a research focus for the prevention of biofilm formation .

Result of Action

The result of C7-HSL’s action is the regulation of gene expression and the consequent alteration of cellular metabolism . This can lead to various outcomes, including the regulation of virulence, infection prevention, and septicemia in fish .

Action Environment

The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .

Future Directions

N-Heptanoylhomoserine lactone is a signaling substance in quorum sensing, a mechanism that is crucial for the pathogenicity and symbiotic interactions of bacteria with eukaryotic hosts . Understanding the features of this compound and its role in quorum sensing could lead to the development of new biotechnological applications .

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZLSDESAOPSZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332084
Record name N-Heptanoylhomoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177158-20-2
Record name N-Heptanoylhomoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological role of N-Heptanoylhomoserine lactone in bacteria?

A1: this compound (C7-HSL) is an acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing [, ]. This chemical communication mechanism allows bacteria to coordinate gene expression based on population density, influencing processes like biofilm formation, virulence factor production, and symbiosis [, , ].

Q2: How does the absolute configuration of this compound impact its antimicrobial activity?

A2: Research indicates that the naturally occurring (S)-enantiomer of this compound is generally less active against Gram-positive bacteria like Bacillus cereus, B. subtilis, and Staphylococcus aureus compared to its 3-oxo derivatives []. Interestingly, the non-natural (R)-enantiomer of N-(3-oxo-octanoyl)homoserine lactone displayed comparable activity to the (S)-enantiomer against B. cereus, highlighting the importance of stereochemistry in biological activity [].

Q3: Are there enzymes that can degrade this compound?

A3: Yes, enzymes called AHL lactonases can degrade AHLs like this compound by hydrolyzing the lactone ring. One such enzyme, AidC from Chryseobacterium, exhibits high catalytic efficiency (kcat/KM of ~2 × 106 M−1 s−1) for this compound degradation []. AidC shows stricter substrate selectivity and significantly lower KM values compared to typical AHL lactonases, indicating a stronger binding affinity for its substrates [].

Q4: How does the presence of this compound influence the production of other AHLs in bacteria?

A4: Studies in Rhizobium leguminosarum revealed that this compound production, regulated by the cinRI locus, influences the expression of other AHL production loci []. Mutants lacking cinI or cinR, and therefore unable to produce this compound, showed reduced production of several other AHLs, including N-hexanoyl- and N-octanoyl-l-homoserine lactones []. This suggests a complex regulatory network where this compound may act as a master regulator for the production of other AHLs.

Q5: Can this compound be found in environments beyond bacterial cultures?

A5: Yes, this compound has been detected in activated sludge used for wastewater treatment []. Its presence, along with the activation of a LuxR-based AHL monitor strain, indicates active AHL-mediated gene expression within the sludge microbial community []. This highlights the potential ecological significance of AHL signaling in complex microbial environments.

Q6: Does the presence of this compound in activated sludge have any functional implications?

A6: Research suggests a link between this compound and chitinase activity in activated sludge. Addition of this compound to sludge upregulated chitinase activity, potentially mediated by bacteria like Aeromonas hydrophila, which produce both this compound and chitinase []. This suggests a role for AHL-mediated quorum sensing in regulating enzymatic activities within the sludge microbial community, potentially influencing nutrient cycling and sludge performance.

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